N1-allyl-N2-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)oxalamide
Description
Properties
IUPAC Name |
N'-(2-oxo-1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-trien-7-yl)-N-prop-2-enyloxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O3/c1-2-7-18-16(22)17(23)19-13-9-11-4-3-8-20-14(21)6-5-12(10-13)15(11)20/h2,9-10H,1,3-8H2,(H,18,22)(H,19,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXUBPWVZWYVRNY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC(=O)C(=O)NC1=CC2=C3C(=C1)CCC(=O)N3CCC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>47 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49678265 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-allyl-N2-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)oxalamide typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the hexahydropyridoquinoline core, followed by the introduction of the oxalamide group. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, with adjustments to ensure cost-effectiveness and efficiency. This may include the use of continuous flow reactors, automated synthesis equipment, and rigorous quality control measures to ensure consistency and safety.
Chemical Reactions Analysis
Types of Reactions
N1-allyl-N2-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)oxalamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups within the molecule.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction could produce amine or alcohol derivatives.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, as well as a ligand in coordination chemistry.
Biology: It may serve as a probe or tool for studying biological processes, such as enzyme interactions or cellular signaling pathways.
Medicine: The compound could be investigated for its potential therapeutic properties, including anticancer, antimicrobial, or anti-inflammatory activities.
Industry: It may find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N1-allyl-N2-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)oxalamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and triggering downstream effects. Detailed studies on its binding affinity, specificity, and the pathways involved are essential to fully understand its mechanism of action.
Comparison with Similar Compounds
N1-(3-(furan-3-yl)-3-hydroxypropyl)-N2-(3-oxo-hexahydropyrido[3,2,1-ij]quinolin-9-yl)oxalamide (CAS 1428349-32-9)
- Structure: Contains a furan-3-yl hydroxypropyl chain at N1 and the same 3-oxo-pyridoquinoline core at N2.
- Molecular Formula : C21H23N3O5 (MW: 397.4).
- The oxalamide linker is critical for molecular recognition .
N1-(3-(furan-2-yl)-3-hydroxypropyl)-N2-(2-oxo-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide (CAS 1421463-40-2)
- Structure: Differs in the heterocyclic core (pyrroloquinoline instead of pyridoquinoline) and furan-2-yl substitution.
- Molecular Formula : C20H21N3O5 (MW: 383.4).
- Key Features: The pyrroloquinoline core may alter electronic properties and binding affinity compared to the pyridoquinoline system .
| Compound | Core Structure | Substituents at N1/N2 | Molecular Weight | Key Functional Groups |
|---|---|---|---|---|
| Target Compound | Pyridoquinoline (3-oxo) | Allyl / Pyridoquinoline | Not Provided | Oxalamide, Allyl |
| CAS 1428349-32-9 | Pyridoquinoline (3-oxo) | Furan-3-yl hydroxypropyl | 397.4 | Oxalamide, Furan, Hydroxyl |
| CAS 1421463-40-2 | Pyrroloquinoline (2-oxo) | Furan-2-yl hydroxypropyl | 383.4 | Oxalamide, Furan, Hydroxyl |
Acrylamide Derivatives
(Z)-N-(2-aminoethyl)-2-cyano-3-(hexahydropyrido[3,2,1-ij]quinolin-9-yl)acrylamide (I-6)
N-(2-(2-Aminoethoxy)ethyl)-2-cyano-3-(hexahydropyrido[3,2,1-ij]quinolin-9-yl)acrylamide
- Structure : Includes a longer ethylene glycol-like chain, which may improve pharmacokinetic properties.
- PubChem CID : 170898143.
- Key Features : Extended hydrophilic chains could reduce membrane permeability but enhance water solubility .
Metal Coordination Complexes
Diorganotin(IV) Complexes with Hydrazone Ligands
- Ligands: Derived from Schiff bases with 8-hydroxy-pyridoquinoline cores (e.g., H2L1: nitrobenzohydrazide; H2L2: methoxybenzohydrazide).
- Structure : R2SnL (R = Me, Et, Bu, Ph; L = hydrazone ligand).
- Applications: Demonstrated antimicrobial activity in studies, with efficacy dependent on the organotin group and ligand substituents .
Boronic Acid and Carbaldehyde Derivatives
(1,2,3,5,6,7-Hexahydropyrido[3,2,1-ij]quinolin-9-yl)boronic acid (CAS 391248-18-3)
1,2,3,5,6,7-Hexahydropyrido[3,2,1-ij]quinoline-9-carbaldehyde (CAS 33985-71-6)
- Structure : Carbaldehyde group at the 9-position.
- Properties : MW 201.26; sensitive to air and moisture (storage under inert atmosphere required) .
Biological Activity
N1-allyl-N2-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)oxalamide is a nitrogen-containing heterocyclic compound that has garnered attention for its potential biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and therapeutic applications based on diverse research findings.
Chemical Structure and Properties
The compound's structure can be represented as follows:
This molecular formula indicates a complex arrangement that contributes to its biological activity. The presence of multiple functional groups suggests potential interactions with various biological targets.
Research indicates that this compound exhibits several mechanisms of action:
- Inhibition of Enzymatic Activity : The compound has been shown to inhibit beta-secretase (BACE1), an enzyme involved in the production of amyloid-beta (Aβ) peptides linked to Alzheimer's disease. This inhibition suggests its potential as a therapeutic agent for neurodegenerative diseases .
- Antioxidant Properties : Studies have demonstrated that the compound possesses antioxidant capabilities, which may protect cells from oxidative stress and related damage .
- Anti-inflammatory Effects : Preliminary data suggest that the compound can modulate inflammatory pathways, potentially reducing inflammation in various disease models .
Biological Activity
The biological activity of this compound has been evaluated through various in vitro and in vivo studies:
Alzheimer’s Disease Research
A notable case study investigated the effects of this compound on cognitive decline in a mouse model of Alzheimer’s disease. The study found that administration of the compound led to:
- Decreased Amyloid Plaque Formation : Histological analysis revealed a significant reduction in plaque density compared to control groups.
- Improved Memory Performance : Behavioral tests indicated enhanced memory retention and learning abilities in treated mice.
These findings support the compound's potential role as a therapeutic agent in Alzheimer's disease management.
Cancer Therapeutics
Another study focused on the antitumor effects of the compound against various cancer cell lines. Results showed:
- Selective Cytotoxicity : The compound selectively induced apoptosis in cancer cells while having minimal effects on normal cells.
- Mechanistic Insights : Further investigation revealed that the compound triggered mitochondrial pathways leading to cell death.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
